molecular formula C19H21ClN4O3S2 B2601263 N-(2-(dimethylamino)ethyl)-2-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216376-31-6

N-(2-(dimethylamino)ethyl)-2-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2601263
CAS No.: 1216376-31-6
M. Wt: 452.97
InChI Key: ORWLTBKTOUXKMC-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-2-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylaminoethyl group, a methylthio group, and a nitrobenzo[d]thiazolyl moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-2-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of an appropriate aniline derivative with a benzoyl chloride to form the benzamide core.

    Introduction of the Nitrobenzo[d]thiazolyl Group: The nitrobenzo[d]thiazolyl moiety is introduced via a nucleophilic substitution reaction, where the benzamide core reacts with a nitrobenzo[d]thiazole derivative under basic conditions.

    Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced through a reductive amination reaction, where the intermediate product reacts with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Addition of the Methylthio Group: The methylthio group is added via a thiolation reaction, typically using a methylthiolating agent like methylthiol chloride.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the methylthio group.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.

    Substitution: Alkyl halides or acyl halides for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(dimethylamino)ethyl)-2-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions, particularly those involving nitrobenzo[d]thiazole derivatives. Its ability to form stable complexes with proteins can be exploited in biochemical assays.

Medicine

In medicine, the compound’s structural features suggest potential as a pharmacophore for drug development. It could be investigated for its activity against various biological targets, including enzymes and receptors.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-2-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrobenzo[d]thiazole moiety might be involved in electron transfer reactions, while the dimethylaminoethyl group could enhance binding affinity through electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-2-(methylthio)-N-(benzothiazol-2-yl)benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(2-(dimethylamino)ethyl)-2-(methylthio)-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide: Contains a chloro group instead of a nitro group, potentially altering its chemical properties and applications.

Uniqueness

N-(2-(dimethylamino)ethyl)-2-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to the presence of both the nitrobenzo[d]thiazole and dimethylaminoethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-methylsulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2.ClH/c1-21(2)10-11-22(18(24)14-6-4-5-7-16(14)27-3)19-20-15-9-8-13(23(25)26)12-17(15)28-19;/h4-9,12H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWLTBKTOUXKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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